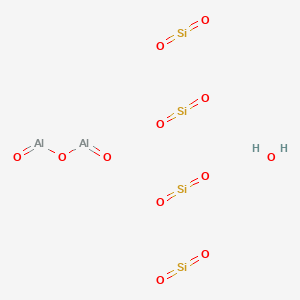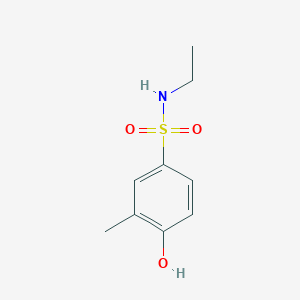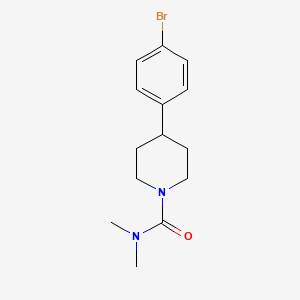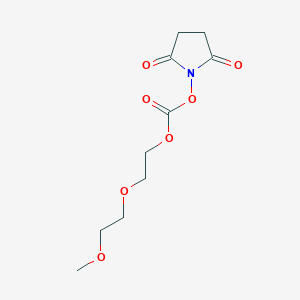
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a carbonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with 2,5-dioxopyrrolidin-1-yl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonate ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-(2-methoxyethoxy)ethanol and 2,5-dioxopyrrolidin-1-yl carbonate.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidizing and Reducing Agents: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields 2-(2-methoxyethoxy)ethanol and 2,5-dioxopyrrolidin-1-yl carbonate, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can alter the properties and functions of the biomolecules, enabling studies on their behavior and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbonate ester group can be hydrolyzed in vivo to release the active drug, improving its bioavailability and targeting.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties, such as increased durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed to release active molecules that interact with enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the nature of the active molecules released.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate: This compound has a similar pyrrolidinone ring and carbonate ester group but differs in the length and structure of the alkyl chain.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound features a benzyl group instead of the 2-(2-methoxyethoxy)ethyl group, leading to different reactivity and applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C10H15NO7 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)ethyl carbonate |
InChI |
InChI=1S/C10H15NO7/c1-15-4-5-16-6-7-17-10(14)18-11-8(12)2-3-9(11)13/h2-7H2,1H3 |
Clave InChI |
LUYZLOWOHSXOFL-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


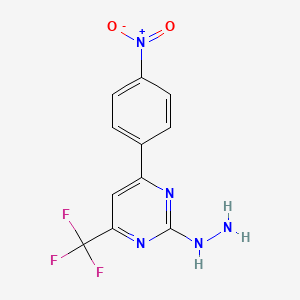
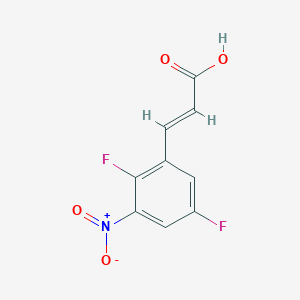
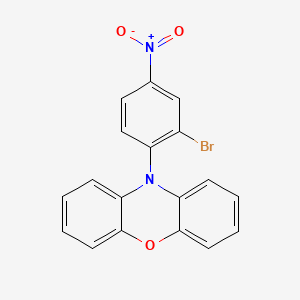
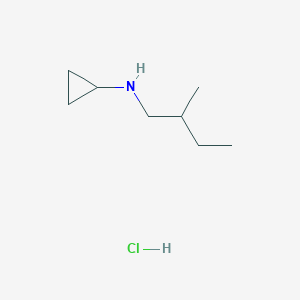
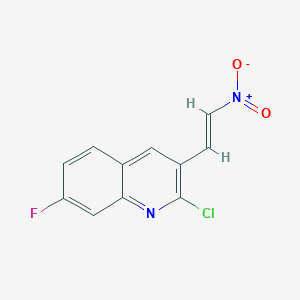
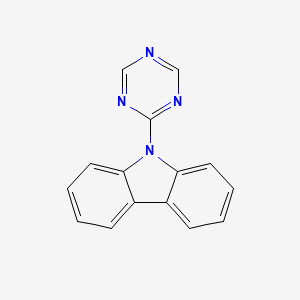

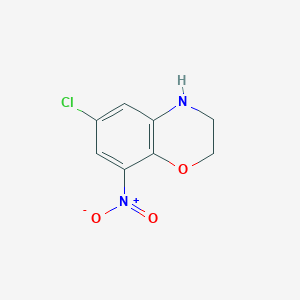
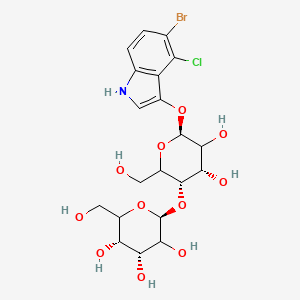
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
